![molecular formula C23H24F2N2O2 B2409274 N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide CAS No. 1286711-03-2](/img/structure/B2409274.png)
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C23H24F2N2O2 and its molecular weight is 398.454. The purity is usually 95%.
BenchChem offers high-quality N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Development and Diagnostic Applications
Fluorinated Compounds in Medical Imaging
Research on fluorinated derivatives of WAY 100635 has led to the synthesis of compounds with potential applications in medical imaging, particularly in Positron Emission Tomography (PET). One such derivative, [18F]FCWAY, has shown promising results in imaging serotonin 5-HT1A receptors in the brain. These fluorinated compounds exhibit significant brain uptake and specific binding to 5-HT1A receptors, making them valuable for studying neurological conditions and receptor distribution (Lang et al., 1999).
Therapeutic Research
Orexin Receptor Antagonism in Insomnia Treatment
The compound SB-649868, featuring a similar fluorophenyl structure, is under investigation for its role as an orexin 1 and 2 receptor antagonist, highlighting its potential in treating insomnia. The study on its disposition and metabolism in humans provides insights into its pharmacokinetics, supporting its development as a therapeutic agent (Renzulli et al., 2011).
Cancer Treatment through ALK Inhibition
Another study investigates the pharmacokinetics of novel anaplastic lymphoma kinase (ALK) inhibitors, aiming at cancer treatment. The research emphasizes the compound's metabolism and highlights the need for balancing stability in plasma with potency against ALK, showcasing the intricate balance required in the design of effective cancer therapeutics (Teffera et al., 2013).
Mechanistic Insights
Defluorination Inhibition in PET Imaging
A study on disulfiram's ability to inhibit defluorination of 18F-FCWAY demonstrates significant implications for improving PET imaging techniques. By reducing skull radioactivity and enhancing visualization of serotonin 5-HT1A receptors, this research contributes to the optimization of PET imaging for neurological studies (Ryu et al., 2007).
Antimicrobial and Antituberculosis Activity
The development of thiazole-aminopiperidine hybrid analogues demonstrates potential antimicrobial and antituberculosis activity. This research highlights the importance of molecular design in creating effective antimicrobial agents, showcasing the versatility of fluorophenyl compounds in addressing global health challenges (Jeankumar et al., 2013).
Propiedades
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F2N2O2/c24-18-7-5-17(6-8-18)23(11-12-23)22(29)26-15-16-9-13-27(14-10-16)21(28)19-3-1-2-4-20(19)25/h1-8,16H,9-15H2,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJOVSNSQSYKQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2(CC2)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.